3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one
CAS No.:
Cat. No.: VC17838751
Molecular Formula: C8H8N4OS
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4OS |
|---|---|
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 3-amino-1-(thiadiazol-4-ylmethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C8H8N4OS/c9-7-2-1-3-12(8(7)13)4-6-5-14-11-10-6/h1-3,5H,4,9H2 |
| Standard InChI Key | XIRPUBRXLGYUFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=O)C(=C1)N)CC2=CSN=N2 |
Introduction
Structural Characteristics and Molecular Properties
Heterocyclic Core Architecture
The compound features a 1,2,3-thiadiazole ring fused to a dihydropyridinone system via a methylene bridge. The 1,2,3-thiadiazole moiety is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, while the dihydropyridinone component introduces a partially saturated pyridine ring with a ketone functional group . This dual-heterocyclic architecture enables diverse electronic interactions, influencing reactivity and biological target affinity.
The amino group at the 3-position of the dihydropyridinone ring enhances hydrogen-bonding capacity, a critical feature for interactions with enzymatic active sites . Computational modeling of analogous structures suggests that the thiadiazole sulfur atom participates in hydrophobic interactions, while the nitrogen atoms engage in polar contacts with biological targets .
Synthetic Methodologies
Challenges in Synthesis
The 1,2,3-thiadiazole isomer presents distinct synthetic challenges compared to the more common 1,3,4-thiadiazoles. Steric hindrance from the adjacent nitrogen atoms in the 1,2,3 configuration complicates ring formation and functionalization . Recent advances in flow chemistry and microwave-assisted synthesis may mitigate these issues by enhancing reaction control and yield .
| Mechanism | Example Compound | Target Cell Line | IC₅₀ (μM) |
|---|---|---|---|
| Topoisomerase II inhibition | 5-(4-Chlorophenyl)-1,2,4-triazolidine | MCF-7 (breast cancer) | 12.4 |
| Microtubule disruption | Dihydropyridinone analogs | HeLa (cervical cancer) | 8.7 |
The conjugated π-system in 3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one could facilitate intercalation with DNA or interaction with tubulin, warranting further investigation .
Comparative Analysis with Related Heterocycles
Structural Analogues and Activity Trends
| Compound Class | Key Structural Features | Bioactivity Highlights |
|---|---|---|
| 1,3,4-Thiadiazoles | Five-membered S/N ring | Antimicrobial, anticonvulsant |
| Dihydropyridinones | Partially saturated pyridine | Calcium channel modulation |
| 1,2,3-Thiadiazoles | Adjacent N atoms in ring | Limited data, potential CYP inhibition |
The unique 1,2,3-thiadiazole configuration in the target compound may confer distinct pharmacokinetic properties, such as altered metabolic stability compared to 1,3,4-isomers .
Future Research Directions
Target Identification and Optimization
-
Computational Docking Studies:
Molecular modeling against proteases, kinases, and GPCRs could identify potential targets. The compound’s hydrogen-bonding capacity suggests affinity for ATP-binding pockets . -
SAR Studies:
Systematic variation of substituents on both heterocyclic rings will clarify structure-activity relationships. Introducing fluorinated groups may enhance blood-brain barrier penetration for CNS applications . -
Prodrug Development:
Esterification of the dihydropyridinone ketone could improve oral bioavailability, addressing a common limitation of thiadiazole derivatives .
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